molecular formula C6H12O2 B1435290 cis-(2-Methyltetrahydrofuran-3-yl)methanol CAS No. 18689-92-4

cis-(2-Methyltetrahydrofuran-3-yl)methanol

Cat. No. B1435290
CAS RN: 18689-92-4
M. Wt: 116.16 g/mol
InChI Key: AIXNAFSAZMLNHH-RITPCOANSA-N
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Description

“Cis-(2-Methyltetrahydrofuran-3-yl)methanol” is a chemical compound with the CAS Number 18689-92-4 . It has a molecular weight of 116.16 . The compound appears as a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The IUPAC name for this compound is (2R,3S)-2-methyltetrahydrofuran-3-yl)methanol . The InChI code is 1S/C6H12O2/c1-5-6(4-7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 .


Physical And Chemical Properties Analysis

“Cis-(2-Methyltetrahydrofuran-3-yl)methanol” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 116.16 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Hexahydro-1H-Furo[3,4-c]pyran Derivatives A study by Reddy et al. (2012) demonstrated the use of cis-(2-Methyltetrahydrofuran-3-yl)methanol in the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives through Prins cyclization. This process showed high selectivity and good yields, marking a novel approach in organic synthesis (Reddy et al., 2012).

Nuclear Magnetic Resonance Studies Portoghese and Williams (1969) conducted nuclear magnetic resonance (NMR) studies on 3,3-diphenyltetrahydrofuran derivatives. Their research provides valuable insights into the structural and conformational analysis of compounds related to cis-(2-Methyltetrahydrofuran-3-yl)methanol (Portoghese & Williams, 1969).

Catalysis in Oxidative Alkenol Cyclization Research by Dönges et al. (2014) explored the use of cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes as catalysts in the oxidative cyclization of alkenols. This study highlights the potential of related compounds in catalytic processes, particularly in the formation of tetrahydrofuran derivatives (Dönges et al., 2014).

Reaction with Hydriodic Acid Onuki et al. (1990) investigated the reaction of methanol with hydriodic acid, a process relevant to the CIS Process. This study provides insights into the chemical behavior and potential industrial applications of related methanol derivatives (Onuki et al., 1990).

Photocatalysis and Semiconductor Studies Yanagida et al. (1986) conducted a study on semiconductor photocatalysis, particularly focusing on the cis-trans photoisomerization of simple alkenes. This research is significant for understanding the photochemical behaviors of compounds like cis-(2-Methyltetrahydrofuran-3-yl)methanol (Yanagida et al., 1986).

Methanol Carbonylation Catalyst Baker et al. (1995) explored the use of cis-[RhI(CO)(Ph2PCH2P(S)Ph2)] as a catalyst in methanol carbonylation. Their findings contribute to the understanding of catalytic processes involving methanol and its derivatives (Baker et al., 1995).

Safety And Hazards

The compound is classified as a flammable liquid . The hazard statements include H225, which indicates that it’s highly flammable . Precautionary statements include P210, P273, P243, and P403 . The MSDS for the compound can be found online .

properties

IUPAC Name

[(2R,3S)-2-methyloxolan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-6(4-7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXNAFSAZMLNHH-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-(2-Methyltetrahydrofuran-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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